Dipotassium (S)-5-((4-amino-4-carboxylato-1-oxobutyl)amino)-2-nitrobenzoate

GGT substrate solubility chromogenic assay design IFCC reference method

Dipotassium (S)-5-((4-amino-4-carboxylato-1-oxobutyl)amino)-2-nitrobenzoate (CAS 84731-57-7) is the dipotassium salt of L-γ-glutamyl-3-carboxy-4-nitroanilide (trivial name: Glucana), a synthetic chromogenic donor substrate for γ-glutamyltransferase (GGT; EC 2.3.2.2). The parent anion belongs to the class of γ-glutamyl anilide derivatives and is distinguished from earlier-generation GGT substrates by the presence of a 3-carboxyl substituent on the nitroanilide ring, which confers markedly improved aqueous solubility and enables use at kinetically saturating concentrations in continuous-monitoring assays.

Molecular Formula C12H11K2N3O7
Molecular Weight 387.43 g/mol
CAS No. 84731-57-7
Cat. No. B12687283
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameDipotassium (S)-5-((4-amino-4-carboxylato-1-oxobutyl)amino)-2-nitrobenzoate
CAS84731-57-7
Molecular FormulaC12H11K2N3O7
Molecular Weight387.43 g/mol
Structural Identifiers
SMILESC1=CC(=C(C=C1NC(=O)CCC(C(=O)[O-])N)C(=O)[O-])[N+](=O)[O-].[K+].[K+]
InChIInChI=1S/C12H13N3O7.2K/c13-8(12(19)20)2-4-10(16)14-6-1-3-9(15(21)22)7(5-6)11(17)18;;/h1,3,5,8H,2,4,13H2,(H,14,16)(H,17,18)(H,19,20);;/q;2*+1/p-2/t8-;;/m0../s1
InChIKeyOZHPLAGWFIQLMJ-JZGIKJSDSA-L
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Dipotassium (S)-5-((4-amino-4-carboxylato-1-oxobutyl)amino)-2-nitrobenzoate (CAS 84731-57-7): Core Identity and Procurement-Relevant Classification


Dipotassium (S)-5-((4-amino-4-carboxylato-1-oxobutyl)amino)-2-nitrobenzoate (CAS 84731-57-7) is the dipotassium salt of L-γ-glutamyl-3-carboxy-4-nitroanilide (trivial name: Glucana), a synthetic chromogenic donor substrate for γ-glutamyltransferase (GGT; EC 2.3.2.2) [1]. The parent anion belongs to the class of γ-glutamyl anilide derivatives and is distinguished from earlier-generation GGT substrates by the presence of a 3-carboxyl substituent on the nitroanilide ring, which confers markedly improved aqueous solubility and enables use at kinetically saturating concentrations in continuous-monitoring assays [2]. The dipotassium salt form (molecular formula C₁₂H₁₁K₂N₃O₇; MW 387.43 g/mol) provides two potassium counterions per substrate anion, which differentiates it from the more widely available monoammonium salt (CAS 63699-78-5) in terms of counterion composition, solution behaviour, and compatibility with specific formulation requirements .

Why Dipotassium (S)-5-((4-amino-4-carboxylato-1-oxobutyl)amino)-2-nitrobenzoate Cannot Be Freely Substituted with Other GGT Substrates or Salt Forms


Generic substitution among GGT substrates or among salt forms of L-γ-glutamyl-3-carboxy-4-nitroanilide introduces measurable risk for assay scientists and IVD manufacturers. The 3-carboxy modification on the nitroanilide ring is not cosmetic; it increases aqueous solubility by more than an order of magnitude relative to the non‑carboxylated analog L-γ-glutamyl‑4‑nitroanilide [1]. This solubility gain permits donor substrate concentrations of 6 mmol/L in IFCC-aligned reference methods, a concentration unattainable with the older substrate due to precipitation [2]. Furthermore, the two substrates exhibit different kinetic behaviour with GGT enzymes from different tissue sources: the 3-carboxy derivative shows consistent catalytic activity across human serum, human liver, porcine kidney, and bovine kidney preparations, whereas the non‑carboxylated analog yields discordant activity ratios between enzyme sources [3]. At the salt‑form level, counterion identity (K⁺ vs. NH₄⁺ vs. free acid) influences hygroscopicity, reconstitution behaviour, and long‑term solution stability — parameters that directly affect inter‑lot reproducibility in commercial reagent kit manufacture .

Quantitative Differentiation Evidence for Dipotassium (S)-5-((4-amino-4-carboxylato-1-oxobutyl)amino)-2-nitrobenzoate Versus Comparator Compounds


Aqueous Solubility: 3-Carboxy GGT Substrate vs. Non-Carboxylated Analog (L-γ-Glutamyl-4-nitroanilide)

The ammonium salt of L-γ-glutamyl-3-carboxy-4-nitroanilide (the direct ammonium-counterpart of the target dipotassium salt) demonstrates aqueous solubility of ≥100 mg/mL (clear, yellow-green solution), as certified by Sigma-Aldrich product specification . In contrast, the non-carboxylated analog L-γ-glutamyl-4-nitroanilide exhibits substantially lower aqueous solubility that limits its usable concentration range in kinetic assays and precludes the 6 mmol/L donor substrate concentration specified in the IFCC reference method [1]. The 3-carboxyl substituent on the nitroanilide ring is directly responsible for this solubility enhancement, which in turn enables zero-order kinetics over a clinically relevant activity range [2].

GGT substrate solubility chromogenic assay design IFCC reference method

Michaelis Constant (KM): 3-Carboxy GGT Substrate vs. Non-Carboxylated Analog

The KM value for L-γ-glutamyl-3-carboxy-4-nitroanilide with human GGT is 1.09 mM, as documented in the BRENDA enzyme database for human γ-glutamyltransferase [1]. For L-γ-glutamyl-4-nitroanilide (the non-carboxylated analog), a comparable KM of 1.2 mM is reported under similar conditions (pH 7.4, 37°C, recombinant enzyme) [2]. While the KM values are statistically indistinguishable, the critical difference is that the 3-carboxy derivative can be used at concentrations approximately 5.5-fold above its KM (6 mM in IFCC method), ensuring near‑Vmax conditions and zero‑order kinetics, whereas the non‑carboxylated substrate cannot be used at equivalent multiples of its KM due to solubility constraints [3].

enzyme kinetics GGT substrate affinity KM comparison

Enzyme Source-Dependent Activity Concordance: 3-Carboxy vs. Non-Carboxylated Substrate

Verhoeff et al. (1988) directly compared catalytic activity concentrations of GGT measured with L-γ-glutamyl-3-carboxy-4-nitroanilide versus L-γ-glutamyl-4-nitroanilide across four distinct enzyme sources: fresh human sera, commercial test sera, purified human liver GGT, purified porcine kidney GGT, and purified bovine kidney GGT [1]. With the 3-carboxy substrate, GGT activity ratios across sources were consistent. With the non-carboxylated substrate, bovine kidney GGT behaved in a markedly different manner compared with human liver, porcine kidney, and fresh human serum enzymes [1]. This source-dependent discordance with the non‑carboxylated substrate has direct implications for quality control: commercial control sera enriched with animal‑tissue GGT may produce misleadingly high or low values depending on substrate choice, compromising inter‑laboratory harmonization [1].

GGT enzyme source quality control sera inter-method comparability

IFCC Reference Method Adoption as De Facto Standard: 3-Carboxy GGT Substrate vs. All Alternative Substrates

The International Federation of Clinical Chemistry and Laboratory Medicine (IFCC) designated L-γ-glutamyl-3-carboxy-4-nitroanilide (Glucana) as the donor substrate in its provisional reference method for GGT measurement, published in 1983 [1]. The method specifies a final substrate concentration of 6.0 mmol/L with glycylglycine as acceptor at 150 mmol/L [2]. No alternative substrate — including L-γ-glutamyl-4-nitroanilide, L-γ-glutamyl-p-nitroanilide, or L-γ-glutamyl-α-naphthylamide — has achieved IFCC reference method status for GGT [3]. The selection was driven by the 3-carboxy derivative's combination of adequate solubility at 6 mmol/L, favourable kinetic properties, and consistent enzyme-source behaviour [3].

IFCC standardization GGT reference method IVD regulatory compliance

Counterion Composition: Dipotassium Salt vs. Monoammonium Salt — Impact on Formulation Flexibility

The dipotassium salt (CAS 84731-57-7; molecular formula C₁₂H₁₁K₂N₃O₇; MW 387.43) contains two potassium counterions per substrate anion, whereas the widely distributed monoammonium salt (CAS 63699-78-5; C₁₂H₁₆N₄O₇; MW 328.28) contains one ammonium counterion . The ammonium salt specification includes ≤6% water content and storage at 2–8°C . Dipotassium salts of organic acids generally exhibit lower hygroscopicity and greater thermal stability than their ammonium counterparts due to the non‑volatile nature of K⁺ versus the potential for NH₃ evolution from ammonium salts under alkaline conditions or upon thermal stress [1]. For lyophilized reagent formats or formulations requiring extended shelf‑life at ambient humidity, the dipotassium salt form may provide superior mass‑stability and reduced water uptake during storage and handling, although direct quantitative head‑to‑head hygroscopicity data for this specific compound are not publicly available [1].

salt form selection counterion effect reagent formulation potassium vs. ammonium

High-Value Application Scenarios for Dipotassium (S)-5-((4-amino-4-carboxylato-1-oxobutyl)amino)-2-nitrobenzoate Based on Quantitative Differentiation Evidence


IFCC-Compliant In Vitro Diagnostic (IVD) Reagent Kit Manufacturing for Serum GGT Activity Measurement

The dipotassium salt of L-γ-glutamyl-3-carboxy-4-nitroanilide is the anionic equivalent of the substrate specified in the IFCC provisional reference method for GGT. IVD manufacturers producing GGT reagent kits for automated clinical chemistry analyzers require a substrate that can be formulated at 6.0 mmol/L final concentration with glycylglycine as acceptor, delivering zero‑order kinetics across the clinically relevant activity range (up to 300 U/L) [1][2]. The aqueous solubility of ≥100 mg/mL for the carboxylated substrate class enables this concentration target, which is unattainable with non‑carboxylated alternatives . Selection of the dipotassium salt form may be preferred in lyophilized reagent formats where counterion non‑volatility contributes to long‑term mass stability during storage .

Quality Control Material Production Requiring Enzyme-Source-Independent GGT Activity Readout

Commercial quality control sera and calibrators often incorporate animal‑tissue‑derived GGT (commonly porcine or bovine kidney) to achieve target activity levels. As demonstrated by Verhoeff et al. (1988), the 3‑carboxy substrate yields consistent GGT activity ratios across human serum, human liver, porcine kidney, and bovine kidney enzyme sources, whereas the non‑carboxylated substrate produces discordant results with bovine kidney GGT [1]. QC material manufacturers who use bovine kidney GGT as the enrichment source must therefore use the 3‑carboxy substrate to avoid enzyme‑source‑dependent bias that would compromise commutability between QC materials and native human patient samples [1].

High-Throughput Screening Assays for GGT Modulators in Drug Discovery and Toxicology

Drug discovery programs evaluating GGT inhibition or induction (relevant to glutathione metabolism, chemoresistance, and hepatotoxicity screening) require chromogenic substrates with wide linear dynamic range and minimal auto‑transfer interference. The 3‑carboxy derivative demonstrates reduced autotransfer (donor‑as‑acceptor) activity compared with the non‑carboxylated analog, simplifying kinetic modelling and reducing background signal [1]. The dipotassium salt's compatibility with aqueous buffer systems at physiologically relevant pH (optimum pH 7.9 for GGT with this substrate) and its high solubility support miniaturized 384‑well format assays with substrate concentrations adequate to maintain saturation throughout the incubation period [2].

Biosensor Development Requiring Stable, High-Purity Chromogenic Substrate Immobilization

Emerging GGT‑based biosensors for point‑of‑care hepatobiliary disease monitoring require substrate materials with defined counterion composition for reproducible immobilization chemistry. The dipotassium salt provides stoichiometrically defined potassium content (two K⁺ per substrate molecule), which may be advantageous over the ammonium salt when covalent coupling strategies are sensitive to amine‑containing counterions that could compete for activated ester or aldehyde coupling sites [1]. The compound's purity specification (typically 95% by vendor datasheet) and the availability of the dipotassium form as a well‑characterised, single‑counterion species supports batch‑to‑batch reproducibility in biosensor fabrication protocols [1].

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